ETHYL 5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE
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Overview
Description
Ethyl 5-{[(2-chloro-4-fluorobenzyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . The reaction conditions often include the use of catalysts such as iodine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(2-chloro-4-fluorobenzyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Ethyl 5-{[(2-chloro-4-fluorobenzyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[(2-chloro-4-fluorophenyl)methylsulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O4S/c1-3-12-13(15(21)24-4-2)14(20-19-12)25(22,23)18-8-9-5-6-10(17)7-11(9)16/h5-7,18H,3-4,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLMATYGXMLNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=C(C=C(C=C2)F)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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